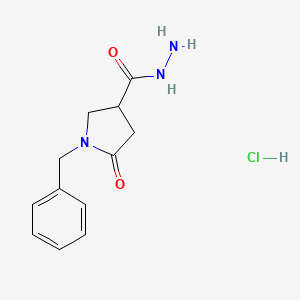

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEMLNIWLUGMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Itaconic Acid-Based Cyclization

The pyrrolidine ring is often constructed via cyclization reactions. A prominent method involves reacting N-substituted acetamide derivatives with itaconic acid under reflux conditions. For example, N-(4-aminophenyl)acetamide and itaconic acid in water yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. Adapting this approach, benzylamine replaces the acetamide precursor to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. The reaction proceeds via nucleophilic attack of the benzylamine nitrogen on the α,β-unsaturated carbonyl of itaconic acid, followed by cyclization.

Key Conditions :

Benzylation of Preformed Pyrrolidine Intermediates

Alternative routes begin with preformed pyrrolidine cores. For instance, 5-oxopyrrolidine-3-carboxylic acid is benzylated using benzyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in acetonitrile. This SN2 reaction substitutes the pyrrolidine nitrogen with a benzyl group, achieving yields up to 85%.

Optimization Insight :

-

Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates.

-

Excess benzyl bromide (1.2–1.5 equivalents) ensures complete substitution.

Carbohydrazide Functionalization

Hydrazinolysis of Esters

The carboxylic acid at position 3 is converted to a carbohydrazide via ester intermediates. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is treated with hydrazine hydrate (80–100% excess) in methanol or ethanol under reflux. This nucleophilic acyl substitution replaces the ester group with a hydrazide, yielding 1-benzyl-5-oxopyrrolidine-3-carbohydrazide.

Representative Data :

Direct Hydrazine Coupling

In solvent-free or aqueous conditions, the free carboxylic acid reacts with hydrazine under dehydrating agents (e.g., DCC or EDC). This one-pot method avoids esterification but requires stringent moisture control. Yields are moderate (50–60%) due to competing side reactions.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in ethanol or diethyl ether. Crystallization at 0–5°C yields the final product.

Critical Parameters :

-

Molar Ratio: 1:1 (base:HCl)

-

Solvent: Ethanol (optimal for solubility and crystallization)

Analytical Characterization

Spectroscopic Validation

Purity and Stability

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Itaconic Acid Route | High atom economy | Multi-step, long reaction times | 55–75 |

| Ester Hydrazinolysis | Scalable, high yields | Requires ester intermediate | 65–72 |

| Direct Hydrazine | One-pot procedure | Low yield, side reactions | 50–60 |

Industrial and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of hydrazide derivatives, including 1-benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride. These compounds have shown efficacy against Acinetobacter baumannii, a pathogen responsible for numerous nosocomial infections.

Case Study: Antibacterial Efficacy

In a patent filed (WO2020169682A1), researchers demonstrated that hydrazide derivatives could be utilized as effective antibacterial agents. The study indicates that these compounds can inhibit the growth of Acinetobacter baumannii, thus providing a potential therapeutic avenue for treating infections caused by this resistant bacterium .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells.

Case Study: Cytotoxic Effects

A study published in the MDPI journal examined the effects of several pyrrolidine derivatives, including those with structural similarities to this compound. The findings revealed that certain derivatives exhibited significant cytotoxicity against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some compounds demonstrated an EC50 value as low as 7.3 ± 0.4 μM against MDA-MB-231 cells, indicating strong potential for further development as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrrolidine ring have shown to influence both antibacterial and anticancer activities, suggesting that further modifications could enhance their therapeutic profiles .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of voltage-gated sodium channels, particularly Nav1.8, which are involved in the transmission of pain signals. By inhibiting these channels, the compound can reduce pain perception and provide analgesic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between the target compound and analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide HCl | C₁₂H₁₅ClN₃O₂ | 284.72 | Benzyl, carbohydrazide, HCl |

| 1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidine-carbohydrazide | C₁₁H₁₂N₃O₃ | 234.23 | 3-Hydroxyphenyl, carbohydrazide |

| 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | C₆H₉NO₃ | 143.14 | Methyl, carboxylic acid |

| 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₇H₁₃ClN₂O₂ | 312.75 | Benzyl, 4-chlorophenyl, pyrazole |

| 1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide | C₁₉H₁₇FN₂O₄ | 356.36 | 4-Fluorophenyl, benzodioxole, amide |

Key Observations :

Comparison with Similar Reactions :

- The 3-hydroxyphenyl analog () forms hydrazones (4a–c) and cyclic derivatives (6,7) under similar conditions. The benzyl group may slow reaction kinetics due to steric hindrance but enhance crystallinity .

- Fluorophenyl and chlorophenyl analogs () require tailored conditions for electrophilic substitution, reflecting the electronic effects of halogen substituents .

Analytical Characterization

- RP-HPLC : Methods validated in for amitriptyline hydrochloride could be adapted. The target compound’s lipophilicity (due to benzyl) may result in longer retention times compared to hydroxylated analogs .

- NMR : Key signals include:

- 1H-NMR : Protons on the benzyl aromatic ring (~7.2–7.4 ppm) and the pyrrolidone carbonyl (δ ~2.5–3.5 ppm).

- Contrast with dimethylpyrazole derivatives (δ 6.23 ppm) and dimethylpyrrole (δ 5.65 ppm) in .

Biological Activity

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of 1-benzyl-5-oxopyrrolidine derivatives typically involves the reaction of hydrazides with appropriate carbonyl compounds. The resulting compounds are characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm their structures and purity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and other tumor models. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 10 | Apoptosis induction |

| 2 | HeLa | 15 | Cell cycle arrest |

| 3 | MCF7 | 20 | Inhibition of proliferation |

In a comparative study, the cytotoxicity of 1-benzyl-5-oxopyrrolidine was assessed against standard chemotherapeutic agents like cisplatin. Results indicated that while cisplatin had a broad spectrum of activity, certain derivatives showed selective toxicity towards cancer cells with minimal effects on non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant strains. Research indicates that certain derivatives demonstrate potent activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|---|

| 1 | Staphylococcus aureus | 8 | Methicillin-resistant (MRSA) |

| 2 | Escherichia coli | >64 | Carbapenem-resistant |

| 3 | Klebsiella pneumoniae | >64 | Multidrug-resistant |

The results suggest that the presence of specific functional groups in the structure enhances the antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the potential therapeutic applications of 1-benzyl-5-oxopyrrolidine derivatives:

- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with a specific derivative led to a reduction in cell viability by approximately 66%, highlighting its potential as an anticancer agent .

- Case Study on Antimicrobial Resistance : Another investigation focused on the effectiveness of these compounds against MRSA strains, showing promising results that could lead to new treatment options for antibiotic-resistant infections .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) . For example, factorial designs can systematically vary parameters (e.g., temperature, reaction time, catalyst loading) to identify optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can also narrow down experimental variables by predicting feasible pathways . These methods reduce resource expenditure while ensuring robust synthesis protocols.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of HPLC, NMR, and mass spectrometry for comprehensive analysis. For hydrochloride salts, ion chromatography or titration may verify counterion stoichiometry. X-ray crystallography (as applied to structurally similar pyrrolidine derivatives in ) provides definitive conformation data . Cross-reference spectral libraries and validate against synthetic intermediates (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, listed in ) to confirm absence of byproducts .

Q. What storage conditions ensure the stability of this hydrochloride salt?

Store in airtight, desiccated containers at 2–8°C, shielded from light. Hydrochloride salts are hygroscopic; monitor for deliquescence using dynamic vapor sorption (DVS) analysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?

Leverage density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines quantum calculations with experimental validation to identify energetically favorable pathways . If experimental yields conflict with predictions, reassess solvent effects or catalyst-substrate interactions using molecular dynamics simulations.

Q. What methodologies address discrepancies in reported toxicity or safety data for this compound?

When SDS data are incomplete (e.g., states "no known hazards," but other sources lack toxicity profiles), conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) . Compare results with structurally related compounds (e.g., 1-benzyl-1-phenylhydrazine hydrochloride in ) to infer potential risks.

Q. How can researchers design a reactor system for scalable synthesis while maintaining product consistency?

Apply process intensification principles (e.g., continuous-flow reactors) to enhance heat/mass transfer. Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution . For heterogeneous reactions, optimize particle technology parameters (e.g., catalyst particle size, fluidization) .

Q. What strategies validate the compound’s bioactivity in complex biological matrices?

Implement chemical proteomics to identify target interactions. Use isotopic labeling (e.g., -tagged derivatives) with LC-MS/MS for trace quantification in cellular assays. For hydrazide moieties, assess hydrolytic stability in physiological buffers to rule out false-positive bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.